molecular formula C7H9NO B13460486 3-Isocyanatobicyclo[3.1.0]hexane

3-Isocyanatobicyclo[3.1.0]hexane

Cat. No.: B13460486
M. Wt: 123.15 g/mol
InChI Key: IOCFYVARIATLPY-UHFFFAOYSA-N
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Description

3-Isocyanatobicyclo[3.1.0]hexane is a bicyclic compound featuring a fused cyclopropane ring and an isocyanate (-NCO) functional group. The bicyclo[3.1.0]hexane scaffold is prized for its ability to enforce specific molecular geometries, making it valuable in drug design and materials science .

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

3-isocyanatobicyclo[3.1.0]hexane

InChI

InChI=1S/C7H9NO/c9-4-8-7-2-5-1-6(5)3-7/h5-7H,1-3H2

InChI Key

IOCFYVARIATLPY-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CC(C2)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.1.0]hexanes, including 3-isocyanatobicyclo[3.1.0]hexane, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method employs an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods: While specific industrial production methods for 3-isocyanatobicyclo[31The high ring strain of these bicyclic scaffolds makes their synthesis challenging, but valuable as synthetic intermediates .

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanatobicyclo[3.1.0]hexane undergoes various chemical reactions, including cycloadditions and substitutions. The high ring strain of the bicyclic structure makes it a reactive intermediate in organic synthesis .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include difluorocyclopropenes and cyclopropylanilines. The reactions often require photoredox catalysts and specific irradiation conditions, such as blue LED light .

Major Products:

Mechanism of Action

The mechanism by which 3-isocyanatobicyclo[3.1.0]hexane exerts its effects is primarily through its high reactivity due to ring strain. This reactivity allows it to participate in various chemical reactions, forming stable products that can interact with biological targets. The molecular targets and pathways involved depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Structural and Conformational Differences

The bicyclo[3.1.0]hexane core imposes significant ring strain and planarity constraints. Substituents at key positions (e.g., 3-, 5'-, or 6-positions) profoundly influence molecular conformation:

  • Diazabicyclo[3.1.0]hexanes : Methyl groups at the 6,6'-positions (e.g., 6,6'-dimethyl-1,5-diazabicyclo[3.1.0]hexane) introduce steric hindrance, flattening the 5-membered ring due to H···H repulsions. In contrast, unmethylated analogs exhibit greater torsional flexibility .
  • Oxabicyclo[3.1.0]hexanes : Oxygen atoms in the scaffold (e.g., 2-oxabicyclo[3.1.0]hexane) alter electronic properties and synthetic accessibility. The relocation of oxygen or cyclopropane bonds can complicate nucleobase attachment, impacting biological activity .
  • 3-Azabicyclo[3.1.0]hexanes : Derivatives like 3-benzyl-3-azabicyclo[3.1.0]hexane demonstrate how nitrogen incorporation enhances receptor selectivity. For instance, rigid histamine analogs with this scaffold show >100-fold selectivity for H3 over H4 receptors .

Table 1: Structural and Functional Comparison of Bicyclo[3.1.0]hexane Derivatives

Compound Name Functional Group Key Structural Features Biological Activity/Applications
3-Isocyanatobicyclo[3.1.0]hexane Isocyanate (-NCO) High reactivity due to -NCO group Potential crosslinker in polymers
3-Benzyl-3-azabicyclo[3.1.0]hexane Benzyl amine Rigid scaffold with H3 receptor affinity Selective H3 receptor ligand (Ki = 5.6 nM)
6,6'-Dimethyl-1,5-diazabicyclo[3.1.0]hexane Methyl groups Flattened 5-membered ring Model for steric effects in catalysis
Bicyclo[3.1.0]hexan-3-one Ketone Electron-withdrawing carbonyl group Intermediate in organic synthesis

Key Research Findings and Contradictions

  • Steric vs.
  • Functional Group Trade-offs : While isocyanates offer reactivity for polymer crosslinking, their instability in biological systems may preclude therapeutic use compared to stable amines or ethers .
  • Synthetic Feasibility : Relocating oxygen atoms in oxabicyclo scaffolds (e.g., 2-oxa vs. 3-oxa) drastically alters synthetic routes and nucleoside activity .

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